molecular formula C₃₅H₃₆ClNO₅S B1141139 Montelukast Sulfone CAS No. 1266620-74-9

Montelukast Sulfone

カタログ番号 B1141139
CAS番号: 1266620-74-9
分子量: 618.18
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Montelukast sulfone is a synthetic compound derived from montelukast, a leukotriene receptor antagonist that is used to treat asthma and allergies. Montelukast sulfone is a highly potent and selective agonist of the cysteinyl leukotriene receptor CysLT1, and has been studied for its potential therapeutic applications in asthma, allergies, and other inflammatory diseases.

科学的研究の応用

Asthma Management

Scientific Field

Pharmacology and Respiratory Medicine

Summary of Application

Montelukast Sulfone is utilized in asthma management as an add-on therapy to inhaled corticosteroids (ICS). It is particularly effective in improving control of mild to moderate asthma compared with ICS monotherapy .

Experimental Procedures

Clinical trials often employ randomized controlled methodologies, comparing Montelukast Sulfone/ICS with ICS monotherapy or active controls over a period of 12 weeks or more. The focus is on clinical outcomes like exacerbation rates .

Results and Data Analysis

Studies have shown that Montelukast Sulfone/ICS is clinically more effective than ICS alone. One study demonstrated the ICS sparing potential of Montelukast Sulfone, indicating similar safety profiles between Montelukast Sulfone/ICS and ICS monotherapy .

Allergic Rhinitis Treatment

Scientific Field

Allergology

Summary of Application

Montelukast Sulfone is used to treat seasonal allergic rhinitis due to its anti-inflammatory properties and ability to prevent exercise-induced bronchoconstriction .

Experimental Procedures

The application involves oral administration of Montelukast Sulfone, with dosage and efficacy monitored through patient symptom tracking and lung function tests .

Results and Data Analysis

Patients report reduced symptoms of allergic rhinitis and improved lung function, showcasing Montelukast Sulfone’s effectiveness in managing allergic responses .

Cardiovascular Disease Research

Scientific Field

Cardiovascular Pharmacology

Summary of Application

Montelukast Sulfone is being explored for its potential in treating cardiovascular diseases, particularly myocardial infarction, due to its anti-inflammatory effects .

Experimental Procedures

Research includes in vitro studies and clinical trials assessing the impact of Montelukast Sulfone on inflammatory markers and cardiac function post-myocardial infarction .

Results and Data Analysis

Initial results suggest that Montelukast Sulfone may have beneficial effects in cardiovascular diseases, warranting further investigation into its repurposing .

Drug-Drug Interaction Studies

Scientific Field

Clinical Pharmacokinetics

Summary of Application

Montelukast Sulfone is studied for its drug-drug interaction potential, especially its inhibitory effects on cytochrome P450 enzymes, which are crucial for drug metabolism .

Experimental Procedures

In vitro assays using human liver microsomes assess the CYP inhibition potential of Montelukast Sulfone, with LC-MS/MS methods employed for analysis .

Results and Data Analysis

Montelukast Sulfone exhibits significant inhibition of CYP2C8 and CYP3A4, highlighting the need for careful consideration of potential drug-drug interactions in polypharmacy .

Development of Analytical Methods

Scientific Field

Analytical Chemistry

Summary of Application

Montelukast Sulfone is the subject of analytical method development for its quantification and stability assessment in pharmaceutical formulations .

Experimental Procedures

Stability-indicating HPLC methods are designed and validated according to ICH guidelines, focusing on parameters like accuracy, precision, and robustness .

Results and Data Analysis

The developed HPLC methods are proven to be reliable for the determination of Montelukast Sulfone in various dosage forms, ensuring quality control in pharmaceutical manufacturing .

These applications demonstrate the versatility of Montelukast Sulfone in scientific research and its potential impact across different fields of medicine and pharmacology.

Asthma Phenotype Intervention

Scientific Field

Respiratory Medicine and Genetics

Summary of Application

Montelukast Sulfone is investigated for its selective intervention in specific asthma phenotypes, which are defined by unique interactions between genetic and environmental factors .

Experimental Procedures

The research involves identifying asthma phenotypes and administering Montelukast Sulfone to assess its efficacy in altering the course of the disease based on the phenotype .

Results and Data Analysis

Preliminary findings suggest that Montelukast Sulfone may be beneficial in certain asthma phenotypes, but further research is needed to confirm these results and understand the underlying mechanisms .

Molecular Pharmaceutics and Technological Formulations

Scientific Field

Pharmaceutical Technology

Summary of Application

Montelukast Sulfone is the focus of studies aimed at enhancing its performance through molecular pharmaceutics and the development of new technological formulations .

Experimental Procedures

This includes the formation of supramolecular adducts with cyclodextrins, encapsulation in nanoparticles, and liposomes to improve bioavailability and stability .

Results and Data Analysis

These innovative strategies have shown promise in creating more patient-compliant dosage forms and improving the therapeutic efficacy of Montelukast Sulfone .

Exercise-Induced Asthma Therapy

Scientific Field

Sports Medicine

Summary of Application

Montelukast Sulfone is considered for therapy in exercise-induced asthma, where it may help prevent bronchoconstriction triggered by physical activity .

Experimental Procedures

Patients with exercise-induced asthma are treated with Montelukast Sulfone, and their respiratory function is monitored during and after exercise .

Results and Data Analysis

The use of Montelukast Sulfone has been associated with a reduction in exercise-induced respiratory symptoms, indicating its potential as a therapeutic agent in this context .

特性

IUPAC Name

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLIWVHJBIYCX-TZIWLTJVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Montelukast Sulfone

Citations

For This Compound
6
Citations
P Giri, L Gupta, S Naidu, V Joshi, N Patel… - Drug metabolism …, 2018 - ingentaconnect.com
… Triclabendazole, albendazole sulfoxide, montelukast sulfoxide, albendazole sulfone, albendazole, montelukast sulfone and triclabendazole sulfone were procured from Torrent …
Number of citations: 13 www.ingentaconnect.com
M Tablets - 2022 - farmacja.umed.pl
… Figure 2-2 Mechanism of reaction by which Montelukast Sulfone impurity is formed As this oxidation is slower than the oxidation of sulfides the concentration Montelukast Sulfone …
Number of citations: 0 farmacja.umed.pl
S Sweetlin - 2017 - repository-tnmgrmu.ac.in
BACKGROUND : Chronic urticaria is a highly distressing disease affecting a person’s life quality. In most cases, monotherapy fails. Hence, combinations of antihistamines with …
Number of citations: 2 repository-tnmgrmu.ac.in
C Grattan, J Hebert, M Hide, A Kaplan, A Kapp… - Allergy, 2014 - academia.edu
This guideline is the result of a systematic literature review using the ‘Grading of Recommendations Assessment, Development and Evaluation’(GRADE) methodology and a structured …
Number of citations: 4 www.academia.edu
T Zuberbier, W Aberer, R Asero, C Bindslev‐Jensen… - Allergy, 2014 - Wiley Online Library
This guideline is the result of a systematic literature review using the ‘ G rading of R ecommendations A ssessment, D evelopment and E valuation’ ( GRADE ) methodology and a …
Number of citations: 415 onlinelibrary.wiley.com
SS Akanksha, S Dana, P Palia, S Goyal - 2022 - wjpr.s3.ap-south-1.amazonaws.com
… Note:*Sulfoxide Impurity elutes as Sulfoxide Impurity 1 (Montelukast Sulfone) & Sulfoxide Impurity 2 (Montelukast Sulfoxide Impurity). …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。